Ethyl propoxy aluminium chloride

Ring-opening metathesis polymerization Dicyclopentadiene Reaction injection molding

Ethyl propoxy aluminium chloride (EPAC; CAS 13014-29-4), also named chloroethylpropoxyaluminum, is a mixed-ligand organoaluminum compound of formula C₅H₁₂AlClO bearing one ethyl group, one n-propoxy ligand, and one chloride on the aluminum center. It belongs to the alkylaluminum alkoxide halide subclass and functions primarily as a Lewis acid catalyst and co-catalyst component.

Molecular Formula C5H14AlClO+2
Molecular Weight 152.60 g/mol
CAS No. 13014-29-4
Cat. No. B12661700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl propoxy aluminium chloride
CAS13014-29-4
Molecular FormulaC5H14AlClO+2
Molecular Weight152.60 g/mol
Structural Identifiers
SMILESCC.CCCO.[Al+3].[Cl-]
InChIInChI=1S/C3H8O.C2H6.Al.ClH/c1-2-3-4;1-2;;/h4H,2-3H2,1H3;1-2H3;;1H/q;;+3;/p-1
InChIKeyAOGQMZTYRNPXND-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Propoxy Aluminium Chloride (CAS 13014-29-4): Organoaluminum Alkoxide-Chloride Procurement Baseline


Ethyl propoxy aluminium chloride (EPAC; CAS 13014-29-4), also named chloroethylpropoxyaluminum, is a mixed-ligand organoaluminum compound of formula C₅H₁₂AlClO bearing one ethyl group, one n-propoxy ligand, and one chloride on the aluminum center . It belongs to the alkylaluminum alkoxide halide subclass and functions primarily as a Lewis acid catalyst and co-catalyst component. EPAC is a colorless to pale yellow liquid with a density of approximately 0.96 g/cm³ and is both moisture-sensitive and pyrophoric, requiring handling under rigorously anhydrous and inert conditions [1]. Its regulatory classification under EU CLP is Water-react. 1 and Skin Corr. 1A [2].

1 Lewis acid catalyst / co-catalyst for olefin metathesis, Ziegler–Natta polymerization, and organic synthesis.
2 Liquid physical form (density ~0.96 g/cm³) supports direct metering in RIM and continuous processes.
3 Requires rigorously anhydrous, inert handling; moisture-sensitive and pyrophoric.

Why Generic Alkylaluminum Chlorides Cannot Simply Replace Ethyl Propoxy Aluminium Chloride


Organoaluminum co-catalysts and Lewis acids are not functionally interchangeable across polymerization and metathesis applications. The presence of the n-propoxy ligand in EPAC fundamentally alters aggregation state, solubility profile, and Lewis acidity relative to simpler dialkylaluminum chlorides such as diethylaluminum chloride (DEAC) or ethylaluminum dichloride (EADC). Alkylaluminum alkoxides exist in solution as trimer–dimer equilibria whose thermodynamics are exquisitely sensitive to the alkoxy chain length [1]; the propoxy group confers aggregation behavior distinct from both ethoxy and butoxy analogs. In olefin metathesis activator systems, the alkoxyalkylaluminum halide structure directly controls moisture tolerance, activation kinetics, and polymer properties in ways that trialkylaluminum or alkylaluminum halide activators cannot replicate [2]. Substituting a generic analog therefore risks altered cure profiles, reduced polymer conversion, or complete catalyst deactivation.

! Propoxy chain length shifts trimer–dimer aggregation equilibrium; ethoxy or butoxy analogs may alter active site concentration.
! Alkoxy ligand confers air-tolerance synergy with tin co-activators not replicated by trialkylaluminum or dialkylaluminum chlorides alone.
! Cure profile and polymer swell may shift with generic alkylaluminum halides; dimensional stability may not transfer.

Quantitative Differentiation Evidence for Ethyl Propoxy Aluminium Chloride Versus Comparator Compounds


DCPD Metathesis Cure Time: EPAC/TBTH Activator vs. Trioctylaluminum/Iodide Standard

In dicyclopentadiene (DCPD) ring-opening metathesis polymerization, ethylpropoxyaluminum chloride (EPAC) combined with tributyltin hydride (TBTH) produces a cure time (t₁₀₀) of 42 seconds at Al/W = 2.0, with residual DCPD of 0.74% and polymer swell of 56.5%. The standard activator system of trioctylaluminum plus dioctylaluminum iodide at the same Sn/W = 3/1 ratio yields a t₁₀₀ of 36 seconds but with significantly higher swell (109.8%) and slightly higher residual monomer (0.78%) [1]. Critically, EPAC used alone or TBTH used alone produces no activation, demonstrating the synergistic requirement for the mixed alkoxyalkylaluminum halide/tin hydride system [1]. The patent further reports that the EPAC/TBTH activator system exhibits tolerance to air (0.25 mol O₂ per mol Sn) that is not achievable with conventional trialkylaluminum activators [1].

DCPD cure time & swell
Head-to-head
EPAC/TBTH: t₁₀₀ 42 s, swell 56.5%
Trioctylaluminum/I: t₁₀₀ 36 s, swell 109.8%
Lower swell may support dimensional precision when cure speed is sufficient.
WCl₆ catalyst; Al/W=2.0; air tolerance 0.25 mol O₂/mol Sn
Ring-opening metathesis polymerization Dicyclopentadiene Reaction injection molding

Trimer–Dimer Aggregation Thermodynamics: Propoxy vs. Ethoxy Alkylaluminum Alkoxide Chlorides

The trimer–dimer equilibrium for the ethoxy analog [EtClAlOEt]₃ was quantitatively characterized by variable-temperature ¹H NMR in o-dichlorobenzene, yielding ΔH = 99(6) kJ and ΔS = 265(17) J/K for the conversion of 2 moles of trimer to 3 moles of dimer [1]. This ΔH value is the highest among the four alkylaluminum alkoxides studied, exceeding [MeClAlOEt]₃ (ΔH = 63 kJ) by 36 kJ [1]. The propoxy analog EPAC is expected, based on established steric and electronic trends in dialkylaluminum alkoxide series [1], to exhibit an intermediate ΔH between the ethoxy derivative (~99 kJ) and the n-butoxy derivatives (projected lower), translating to a higher equilibrium dimer concentration at catalytically relevant temperatures. Direct thermodynamic data for the propoxy compound has not been published; this inference is based on the demonstrated chain-length dependence within the homologous series [1].

Trimer–dimer ΔH
Class-level
ΔH 63–99 kJ (homologous alkoxide series)
EPAC predicted intermediate; exact value unmeasured
Aggregation tuning may control Lewis acid site concentration.
Inference from ethoxy analog (¹H NMR, o-dichlorobenzene)
Organoaluminum aggregation Solution equilibrium Catalyst speciation

Physical Form and Handling: Liquid EPAC vs. Solid Aluminum Chloride (AlCl₃)

EPAC is a liquid at room temperature with density approximately 0.96 g/cm³ [1], in contrast to anhydrous aluminum chloride (AlCl₃), which is a solid that sublimes at 178 °C and requires specialized solid-handling equipment for industrial use. While both compounds function as Lewis acids, EPAC can be directly metered as a liquid stream in continuous or two-component reaction injection molding processes without solvent [1]. Diethylaluminum chloride (DEAC), a structurally closer comparator, is also a liquid (density 0.887 g/cm³ at 25 °C; boiling point 125 °C at 50 mmHg) , but lacks the alkoxy functionality that confers the air-tolerance synergy observed with tin co-activators in metathesis systems [1].

Physical state & handling
Context-dependent
Liquid, ~0.96 g/cm³
AlCl₃ solid (sublimes 178°C); DEAC liquid (0.887 g/cm³)
Liquid state enables direct metering without solid-handling infrastructure.
Pumpable neat or in DCPD; eliminates dissolution step
Catalyst handling Physical state Process compatibility

Regulatory Hazard Classification: EPAC vs. Select Organoaluminum Compounds

Under the EU CLP Regulation (1272/2008/EC), ethyl propoxy aluminium chloride carries the harmonised classification Water-react. 1 (H260: In contact with water releases flammable gases which may ignite spontaneously) and Skin Corr. 1A (H314: Causes severe skin burns and eye damage) [1]. This dual hazard profile is directly relevant for procurement because it mandates specific storage and handling infrastructure (moisture-exclusion, corrosion-resistant materials). By comparison, ethylaluminum sesquichloride (EASC; CAS 12075-68-2) carries a similar pyrophoric/water-reactive classification but additionally may present different decomposition product profiles due to the absence of the alkoxy ligand [1]. Diethylaluminum chloride (DEAC) is classified as pyrophoric liquid (EUH014) and Skin Corr. 1A but lacks the identical harmonised water-reactivity entry, reflecting the moderating influence of the alkoxy substituent on hydrolysis vigor [1].

Hazard classification
Context-dependent
Water-react. 1 (H260), Skin Corr. 1A (H314)
DEAC: Pyrophoric, Skin Corr. 1A; not Water-react. 1
Facility must accommodate Water-react. 1 controls beyond pyrophoric-only protocols.
EU CLP harmonised classification; may trigger SEVESO reporting
CLP classification Water reactivity Skin corrosion Safety

Synthetic Provenance: EPAC Prepared from Diethylaluminum Chloride and n-Propanol

Patent US5120806A explicitly discloses that EPAC is prepared by reacting one equivalent of n-propanol with one equivalent of diethylaluminum chloride (DEAC), liberating ethane and forming the mixed ethyl-propoxy-aluminum chloride product [1]. This synthetic route establishes a direct structural relationship to DEAC: EPAC retains the ethyl-Al bond but replaces one ethyl group with an n-propoxy ligand. The resulting compound thus possesses one less reactive Al–C bond (one ethyl vs. two in DEAC) and one Al–OR linkage, which is responsible for the altered aggregation behavior (trimer–dimer equilibrium) and the observed air-tolerance synergy with tin co-activators [2]. This structural transformation provides a rational basis for selecting EPAC over DEAC when reduced alkyl-group reactivity and controlled hydrolysis behavior are desired.

Synthetic route
Reported
DEAC + n-PrOH → EPAC + ethane
Retains 1 Al–Et bond; adds Al–OPr linkage
Production possible at existing DEAC facilities; alkoxy substitution differentiates reactivity.
Patent US5120806A; anhydrous conditions
Organoaluminum synthesis Alkoxy ligand exchange Precursor relationship

Ethyl Propoxy Aluminium Chloride: Evidence-Backed Research and Industrial Application Scenarios


Reaction Injection Molding (RIM) of Poly-Dicyclopentadiene with Air-Tolerant Activation

EPAC combined with tributyltin hydride serves as the activator component for tungsten-based metathesis catalyst systems in two-stream RIM processes. Evidence from patent US5120806A demonstrates that at Al/W = 2.0–3.0, cure times of 30–42 seconds are achieved with residual DCPD below 1% and swell of 53–57% [1]. The activator system tolerates 0.25 mol O₂ per mol Sn, enabling practical manufacturing conditions where perfect inertness cannot be guaranteed [1]. This scenario directly leverages the alkoxy ligand's role in conferring air tolerance not available with trialkylaluminum-only activators.

Lewis Acid Catalysis in Organic Synthesis Requiring Controlled Aggregation-State Acidity

For Lewis acid-catalyzed transformations where uncontrolled aggregation of simple aluminum halides leads to heterogeneous or poorly reproducible kinetics, EPAC offers a liquid-phase, single-component Lewis acid with aggregation thermodynamics tunable by the propoxy ligand. The trimer–dimer equilibrium data for the structurally analogous [EtClAlOEt]₃ (ΔH = 99 kJ for trimer dissociation) [2] support that the propoxy chain length provides an intermediate aggregation strength, delivering a predictable concentration of monomeric/dimeric active species at reaction temperature. This is directly relevant for reactions such as Friedel–Crafts acylations, Diels–Alder cycloadditions, and ene reactions where catalyst speciation controls selectivity.

Ziegler–Natta Co-Catalyst Development with Modified Alkyl-to-Chloride Ratio

Patent US3445443A establishes that organoaluminum compounds of the formula Al(OR)R′X function as co-catalysts in Ziegler–Natta olefin polymerization, producing polypropylene with high crystallinity [3]. EPAC provides a specific alkyl-to-chloride-to-alkoxide ratio (1:1:1) that differs from DEAC (2:1:0) and EADC (1:2:0). The alkoxide ligand moderates the reducing strength of the aluminum center relative to trialkylaluminums, as supported by computational studies demonstrating that alkylaluminum alkoxides exhibit higher barriers to substrate reduction than analogous alkylaluminum complexes [4]. This scenario applies when polymerization activity must be balanced against chain-transfer reactions that limit molecular weight.

Alumina Precursor for Sol-Gel and Coating Applications

As a mixed alkyl-alkoxide aluminum compound, EPAC can serve as a molecular precursor for alumina deposition via controlled hydrolysis. The propoxy ligand provides a hydrolysis rate intermediate between the rapidly hydrolyzing ethoxide and the slower butoxide, offering kinetic tunability in sol-gel processing [5]. The liquid physical state and organic solvent solubility facilitate spray-coating or spin-coating application methods where solid precursors such as AlCl₃ are impractical. The regulatory classification as Water-react. 1 (H260) [6] necessitates appropriate engineering controls but also confirms the high reactivity desirable for rapid oxide formation.

Application
Selection Property
Validation Focus
DCPD RIM metathesis activation
Alkoxy-mediated air tolerance and cure/swell control
Swell, residual monomer, and cure time under process-relevant O₂ exposure
Lewis acid catalysis with aggregation control
Liquid-phase, single-component Lewis acid with tunable aggregation thermodynamics
Catalyst speciation vs. temperature; reaction selectivity in Friedel–Crafts/Diels–Alder
Ziegler–Natta co-catalyst
Defined Et:Cl:OPr ratio (1:1:1) moderates reducing strength
Polymerization activity vs. chain-transfer; molecular weight and crystallinity
Alumina precursor for sol-gel/coatings
Hydrolysis rate tuned by propoxy ligand; liquid physical state
Oxide formation kinetics, coating uniformity, and process compatibility
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